N-[(4-Ethylphenyl)sulfonyl]glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZXTVUBKKTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353892 | |
| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670255-99-9 | |
| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Ethylphenyl Sulfonyl Glycine and Analogs
Strategies for Sulfonamide Formation
The creation of the sulfonamide linkage between an arylsulfonyl group and glycine (B1666218) is a foundational step in the synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine. This is most commonly achieved by reacting an arylsulfonyl chloride with a glycine derivative.
Reaction of Arylsulfonyl Chlorides with Glycine Derivatives
The primary method for synthesizing N-arylsulfonylglycines involves the nucleophilic attack of the amino group of a glycine derivative on the sulfur atom of an arylsulfonyl chloride, such as 4-ethylbenzenesulfonyl chloride. To prevent unwanted side reactions, the carboxylic acid group of glycine is typically protected as an ester, for instance, a methyl or ethyl ester. This protection increases the nucleophilicity of the amino group and improves solubility in organic solvents.
The general reaction is as follows:
4-Ethylbenzenesulfonyl chloride + Glycine ethyl ester → this compound ethyl ester + HCl
This reaction is an example of a nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of the glycine ester attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.
Optimization of Reaction Conditions: pH Control and Solvent Selection
The efficiency of the sulfonamide formation is highly dependent on the reaction conditions. The Schotten-Baumann reaction conditions are frequently employed for this type of transformation. wikipedia.orglscollege.ac.in This typically involves a two-phase system consisting of an organic solvent and an aqueous base solution. wikipedia.orgiitk.ac.in
pH Control: The reaction generates hydrochloric acid (HCl), which can protonate the unreacted glycine ester, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org To neutralize the acid as it forms, a base is required. organic-chemistry.orgbyjus.com An aqueous solution of a base like sodium hydroxide (B78521) or sodium bicarbonate is commonly used. Maintaining a basic pH (typically between 8 and 10) ensures that the amino group of the glycine ester remains deprotonated and thus nucleophilic. However, excessively high pH can lead to the hydrolysis of the sulfonyl chloride and the product ester.
Solvent Selection: A biphasic solvent system is often optimal. wikipedia.org The arylsulfonyl chloride is dissolved in a water-immiscible organic solvent such as dichloromethane, diethyl ether, or toluene. wikipedia.orglscollege.ac.in The glycine ester and the base are dissolved in the aqueous phase. Vigorous stirring promotes the reaction at the interface between the two layers. The organic solvent solubilizes the arylsulfonyl chloride and the final sulfonamide product, while the aqueous phase contains the base and neutralizes the HCl byproduct. wikipedia.org
Table 1: Effect of Base and Solvent on Sulfonamide Synthesis
| Base | Organic Solvent | Temperature | Typical Yield | Reference |
| Sodium Hydroxide | Dichloromethane | 0°C to Room Temp | Good to Excellent | wikipedia.orglscollege.ac.in |
| Sodium Bicarbonate | Diethyl Ether | Room Temperature | Good | wikipedia.org |
| Pyridine | Pyridine (as solvent) | 0°C to Room Temp | Good to Excellent | iitk.ac.in |
| Triethylamine | Ethanol (B145695) | Reflux | Good | yakhak.org |
Derivatization of the Glycine Moiety
Once the N-sulfonylated glycine core has been synthesized, further modifications can be made to the glycine portion of the molecule.
Acetylation of Amino Groups in Sulfonamide Intermediates
While the primary amino group of glycine is engaged in the sulfonamide bond, acetylation can be relevant in the context of analogs or intermediates. For instance, if the starting arylsulfonyl chloride contains an amino group (e.g., 4-aminobenzenesulfonyl chloride), this group can be acetylated. More directly, the sulfonamide nitrogen itself can be acetylated, though this is less common. A relevant example from the literature shows an N-acetylated sulfonamide, specifically "Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)-, ethyl ester". wikipedia.org This indicates that after the initial sulfonamide formation, the sulfonamide nitrogen can be further functionalized.
The reaction would typically involve treating the N-arylsulfonylglycine ester with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst.
This compound ethyl ester + Acetic Anhydride → N-Acetyl-N-[(4-ethylphenyl)sulfonyl]glycine ethyl ester
This derivatization can alter the chemical and physical properties of the parent molecule.
Peptide Coupling Techniques for Conjugation
This compound can serve as a building block in peptide synthesis. lscollege.ac.in In this role, its carboxylic acid group is activated to react with the free amino group of another amino acid or a peptide chain. bachem.com Before this coupling, the ester group of the N-sulfonylated glycine intermediate must be hydrolyzed to the free carboxylic acid, typically using a base like lithium hydroxide or sodium hydroxide followed by acidification.
The coupling reaction requires a peptide coupling reagent to facilitate the formation of the amide (peptide) bond. youtube.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com
The general process is:
Hydrolysis: this compound ethyl ester → this compound
Activation & Coupling: this compound + Amino Acid Ester + Coupling Reagent → Dipeptide Derivative
Additives such as Oxyma Pure may be used to enhance coupling efficiency and minimize side reactions like racemization. bachem.com The sulfonamide group acts as a permanent N-terminal protecting group during these subsequent peptide synthesis steps.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Example Reagent | Activating Species | Key Features | Reference |
| Carbodiimides | DCC, DIC | O-acylisourea | Widely used, cost-effective | youtube.com |
| Aminium/Uronium | HATU, HBTU | Activated ester | High efficiency, fast reaction rates | bachem.com |
| Phosphonium | PyBOP | Phosphonium-oxy-benzotriazole | Good for sterically hindered couplings | bachem.com |
| Ynamides | --- | --- | Suppresses racemization | chemrxiv.org |
Development of Single-Pot Reaction Procedures
To improve efficiency and reduce waste, single-pot or "one-pot" procedures are highly desirable in chemical synthesis. These methods combine multiple reaction steps into a single reaction vessel without the need to isolate intermediate compounds. Research has focused on developing such streamlined syntheses for sulfonamides and related structures. researchgate.net
For the synthesis of N-arylsulfonylglycines, a one-pot approach could involve the direct reaction of an arylsulfonyl chloride, a glycine ester, and a base in a single step. Another potential one-pot strategy involves the in situ generation of the sulfonyl chloride from a thiol or disulfide, followed by immediate reaction with the glycine derivative. nih.gov For example, a thiol can be oxidized in the presence of a chlorine source to form the sulfonyl chloride, which then reacts with the amine component present in the same pot.
Purification and Isolation Techniques in Laboratory Synthesis
The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is often dictated by the physical and chemical properties of the target compound, such as its solubility, crystallinity, and polarity, as well as the nature of the impurities present. Common techniques employed in the laboratory for this class of compounds include crystallization, liquid-liquid extraction, and chromatography.
Crystallization is a primary and highly effective method for purifying solid N-arylsulfonyl amino acids. This technique leverages the differences in solubility between the desired product and impurities in a given solvent system. For N-sulfonylated glycine derivatives, which are often crystalline solids, a typical procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization. The selection of an appropriate solvent or solvent mixture is crucial for achieving high purity and yield.
A common strategy for purifying N-sulfonylated amino acids, which are acidic, involves their dissolution in an aqueous basic solution, such as sodium hydroxide, to form the corresponding salt. orgsyn.org This is often followed by filtration to remove any insoluble impurities. The free acid is then regenerated by the careful addition of an acid, like hydrochloric acid, which causes the purified product to precipitate out of the solution. orgsyn.org The precipitate can then be collected by filtration and washed with appropriate solvents to remove any remaining soluble impurities. For instance, in the purification of the analogous compound N-(p-toluenesulfonyl)glycine, the crude product is dissolved in aqueous sodium hydroxide, filtered, and then reprecipitated by the addition of hydrochloric acid. orgsyn.org The resulting crystals are subsequently washed with ethanol and water. orgsyn.org
The table below summarizes typical crystallization parameters that can be adapted for this compound based on established procedures for similar compounds.
| Parameter | Description | Example from Analogous Compounds | Reference |
| Dissolution Solvent | The solvent in which the crude product is initially dissolved. | Aqueous Sodium Hydroxide (1 N) | orgsyn.org |
| Filtration | Removal of insoluble impurities after dissolution. | Filtration of the basic solution. | orgsyn.org |
| Precipitating Agent | The reagent used to induce crystallization of the purified product. | Hydrochloric Acid (5 N) | orgsyn.org |
| Washing Solvents | Solvents used to wash the final crystalline product to remove residual impurities. | Ethanol, Water | orgsyn.org |
| Drying | Method to remove residual solvent from the final product. | Suction filtration, air drying, or drying in vacuo. | orgsyn.orgchemicalbook.com |
Liquid-liquid extraction is another valuable technique, particularly for separating the desired product from impurities with different solubility characteristics in immiscible solvent systems. This method is often employed during the work-up of the reaction mixture before final purification by crystallization. For example, after the synthesis of N-phenylacetyl-L-proline, an analog with a similar acidic proton, extraction with an organic solvent like ethyl acetate (B1210297) is used to remove non-polar impurities, while the desired product remains in the aqueous basic layer. google.com The pH of the aqueous layer is then adjusted to be acidic, and the product is extracted into an organic solvent such as dichloromethane. google.com
For more challenging separations where crystallization and extraction are insufficient to achieve the desired level of purity, chromatographic techniques are employed. uniba.sk Semi-preparative high-performance liquid chromatography (HPLC) can be a powerful tool for isolating the target compound with high purity, often exceeding 98%. uniba.sk This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. uniba.sk While highly effective, it is typically used for smaller scale purifications or when very high purity is required.
The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. A sharp melting point close to the literature value is a good indicator of purity. For instance, a purity of 99.6% was achieved for N-[1-(phenyl acetyl)-L-prolyl]glycine ethyl ester after crystallization. google.com
The table below provides a comparative overview of the purification techniques applicable to this compound and its analogs.
| Technique | Principle | Applicability | Advantages | Disadvantages | Reference |
| Crystallization | Difference in solubility between product and impurities. | Primary purification of solid products. | Scalable, cost-effective, can yield high purity. | Requires a crystalline product and a suitable solvent system. | orgsyn.orggoogle.commdpi.com |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Work-up and separation of acidic/basic/neutral compounds. | Simple, rapid, and effective for initial cleanup. | Can be solvent-intensive, may form emulsions. | orgsyn.orggoogle.com |
| Semi-Preparative HPLC | Differential partitioning between stationary and mobile phases. | High-purity purification, separation of complex mixtures. | High resolution and purity, automated. | Lower capacity, more expensive equipment and solvents. | uniba.sk |
Ultimately, a combination of these techniques is often necessary to obtain this compound of high purity suitable for further research and application. The initial work-up may involve extraction, followed by one or more crystallization steps to achieve the desired analytical standard.
Advanced Structural Elucidation and Characterization of N 4 Ethylphenyl Sulfonyl Glycine
Spectroscopic Characterization Techniques
Spectroscopic methods provide the foundational data for the molecular structure determination of N-[(4-Ethylphenyl)sulfonyl]glycine by probing the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are anticipated to appear in distinct regions corresponding to the aromatic protons of the ethylphenyl group, the methylene (B1212753) protons of the ethyl and glycine (B1666218) moieties, and the methyl protons of the ethyl group. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., triplets, quartets, singlets) would reveal the connectivity of the protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The expected chemical shifts would differentiate the aromatic carbons, the carbonyl carbon of the glycine moiety, the methylene carbons, and the methyl carbon. The precise chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electronic effects of the ethyl substituent on the phenyl ring.
| ¹H NMR Data | |
| Proton | Expected Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 |
| Glycine CH₂ | 3.5 - 4.5 |
| Ethyl CH₂ | 2.5 - 3.0 |
| Ethyl CH₃ | 1.0 - 1.5 |
| ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 175 |
| Aromatic C | 120 - 150 |
| Glycine CH₂ | 40 - 50 |
| Ethyl CH₂ | 25 - 35 |
| Ethyl CH₃ | 10 - 20 |
Mass Spectrometry (MS, ESI-MS, UPLC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the molecular formula.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Coupling UPLC with MS allows for the separation of the compound from any impurities prior to mass analysis, providing a simultaneous assessment of purity and molecular weight. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, with characteristic losses of the glycine moiety, the sulfonyl group, and fragments from the ethylphenyl group.
| Mass Spectrometry Data | |
| Technique | Expected Observation |
| ESI-MS | [M+H]⁺, [M+Na]⁺ |
| HRMS | Exact mass confirming C₁₀H₁₃NO₄S |
| UPLC-MS/MS | Fragmentation pattern consistent with the structure |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups. The carboxylic acid O-H stretch would appear as a broad band, while the C=O stretch would be a sharp, strong absorption. The N-H stretch of the sulfonamide and the S=O stretches (asymmetric and symmetric) of the sulfonyl group would also be prominent. The aromatic C-H and C=C stretches, as well as the aliphatic C-H stretches, would also be present in their respective regions.
| FT-IR Data | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Sulfonamide) | 3200 - 3400 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=C (Aromatic) | 1450 - 1600 |
| S=O (Sulfonyl) | 1300 - 1350 (asymmetric), 1140 - 1180 (symmetric) |
Chromatographic Purity Assessment in Research Samples
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of research samples of this compound. A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by its UV absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Investigations of N 4 Ethylphenyl Sulfonyl Glycine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and molecular orbital energies.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. While specific DFT studies on N-[(4-Ethylphenyl)sulfonyl]glycine are not widely published, extensive research on similar sulfonamide-containing molecules allows for a well-founded theoretical discussion.
DFT calculations would typically be employed to optimize the geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. These calculations would also yield important electronic parameters. For instance, studies on related pyrazolo[3,4-d]pyrimidine sulfonamides have successfully used DFT with the B3LYP functional and 6-31G** basis set to determine optimized geometries and electronic structures nih.gov. Such studies provide a framework for understanding the likely bond lengths, bond angles, and dihedral angles within the this compound molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity nih.gov.
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the phenyl ring and the oxygen atoms of the sulfonyl and carboxyl groups. Conversely, the LUMO would be distributed over the electron-deficient areas. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity. In a study on a related sulfonamide, the HOMO-LUMO energy gap was calculated to be small, indicating high chemical reactivity nih.gov. A similar outcome would be anticipated for this compound, suggesting its potential to participate in various chemical and biological interactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack nih.gov. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and yellow, and regions of positive electrostatic potential (electron-poor) in blue.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, making them likely sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen in the glycine (B1666218) moiety, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack nih.govnih.gov. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-protein binding.
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein.
Ligand-Protein Interaction Profiling
Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In the context of drug discovery, this involves docking a ligand (the small molecule) into the binding site of a protein.
| Potential Interaction Type | Molecular Feature of this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | Sulfonyl group (oxygen atoms), Carboxyl group (oxygen and hydrogen atoms), N-H group | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Hydrophobic Interactions | Ethylphenyl group | Nonpolar amino acids (e.g., Leucine (B10760876), Isoleucine, Valine, Phenylalanine) |
| Ionic Interactions | Carboxylate group (if deprotonated) | Positively charged amino acids (e.g., Lysine (B10760008), Arginine) |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape illustrates the relative energies of these different conformations, or conformers acs.org.
For this compound, the molecule possesses several rotatable bonds, including the C-S, S-N, and various C-C and C-N bonds in the glycine and ethylphenyl moieties. The conformational flexibility of the glycine backbone and the orientation of the ethylphenyl group relative to the sulfonyl group would be of particular interest. Studies on polyglycine have shown that intramolecular hydrogen bonding is a significant factor in determining conformational stability nih.gov. Similarly, the conformation of the sulfonamide group itself is a subject of interest, with certain torsional angles being preferred to minimize steric strain acs.org.
A thorough conformational analysis would involve systematically rotating the key bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, or energy landscape, highlighting the low-energy, and therefore most probable, conformations of the molecule in a given environment. Understanding the preferred conformations of this compound is essential for predicting its shape and how it will fit into a protein's binding site.
Prediction of Reactivity and Stability Profiles
The reactivity and stability of this compound can be effectively predicted using computational methods rooted in density functional theory (DFT). These theoretical studies provide insights into the molecule's electronic structure, which governs its behavior in chemical reactions. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and global reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethylphenyl ring and the nitrogen and oxygen atoms of the glycine and sulfonyl groups. researchgate.net The LUMO, conversely, is likely distributed around the electron-deficient sulfonyl group (SO2).
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govias.ac.in It maps the electrostatic potential onto the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, strong negative potentials are expected around the oxygen atoms of the sulfonyl (SO₂) and carboxyl (COOH) groups. jsaer.com These sites are the most likely points of interaction for protons or metal cations.
Positive Regions (Blue): These regions are electron-poor and are targets for nucleophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen, will exhibit positive potential. jsaer.com The area around the sulfur atom of the sulfonyl group is also expected to be electropositive. jsaer.com
Global Reactivity Descriptors: Quantum chemical calculations can provide several descriptors that quantify the reactivity of a molecule. jsaer.com These are derived from the HOMO and LUMO energies. While specific values for this compound require dedicated DFT calculations, the trends for related sulfonamides provide a strong predictive framework.
Table 1: Illustrative Global Reactivity Descriptors for Arylsulfonamides This table presents typical calculated values for arylsulfonamide derivatives based on DFT studies to illustrate the expected profile for this compound.
| Parameter | Symbol | Formula | Typical Value Range (eV) | Interpretation for this compound |
| HOMO Energy | EHOMO | - | -8.5 to -9.5 | Represents electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 | Represents electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.5 to 8.5 | A large gap indicates high kinetic stability. |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.75 to 5.75 | Measures the ability to attract electrons. |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 3.25 to 4.25 | A high value indicates high stability and low reactivity. |
| Chemical Softness | S | 1/(2η) | 0.12 to 0.15 | A low value indicates low reactivity. |
| Electrophilicity Index | ω | χ²/(2η) | 2.75 to 4.00 | Quantifies the electrophilic character of the molecule. |
In Silico Design Principles for Analog Development
In silico methods are crucial for guiding the rational design of analogs of this compound to optimize desired properties. This process involves techniques like quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, which help identify key structural features for modification. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound analogs, a QSAR study would involve synthesizing a library of related molecules and evaluating them for a specific activity. Descriptors used in such models can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).
Key principles derived from general QSAR studies on sulfonamides suggest that:
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical. nih.gov Modifying the ethyl group (e.g., changing its size, replacing it with electron-withdrawing or other electron-donating groups) would systematically alter the electronic and steric properties of the molecule. A QSAR model could predict whether increasing or decreasing electron density on the ring enhances activity. nih.gov
Sulfonamide Linker: The sulfonamide group itself is a key structural feature, often involved in critical hydrogen bonding interactions with biological targets. nih.gov Its geometry is relatively fixed, but replacing the N-H proton could be a strategy for analog design if that interaction is not essential.
Glycine Moiety: The carboxylic acid of the glycine unit provides a strong hydrogen bond donor and acceptor site and a potential ionic interaction center. nih.gov Analogs could be designed by replacing glycine with other amino acids (e.g., alanine, valine) to probe the importance of steric bulk near this region or by esterifying the carboxyl group to remove its acidic character.
Pharmacophore Modeling and Docking: If a biological target is known, pharmacophore modeling and molecular docking can provide more precise design principles. mdpi.comscilit.com A pharmacophore model identifies the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).
For this compound, a hypothetical pharmacophore would likely include:
An aromatic ring feature corresponding to the ethylphenyl group.
A hydrogen bond acceptor feature from the sulfonyl oxygens.
A hydrogen bond donor from the sulfonamide N-H.
A hydrogen bond acceptor and/or donor from the carboxylic acid group.
Table 2: In Silico Design Strategies for this compound Analogs
| Molecular Region | Structural Feature | Design Strategy | Rationale |
| Aromatic Ring | 4-Ethyl Group | Vary alkyl chain length (methyl, propyl); Introduce halogens (F, Cl, Br); Add polar groups (e.g., methoxy). | To modulate lipophilicity, steric bulk, and electronic properties of the ring system. nih.gov |
| Linker | Sulfonamide (SO₂NH) | N-alkylation (e.g., N-methylation). | To remove the hydrogen bond donor capability of the amide nitrogen and assess its importance. |
| Amino Acid Moiety | Glycine Backbone | Substitute with other amino acids (e.g., Alanine, β-Alanine). | To investigate the influence of steric bulk and backbone length on activity. |
| Terminal Group | Carboxylic Acid (COOH) | Esterification (e.g., methyl or ethyl ester); Bioisosteric replacement (e.g., tetrazole). | To modify the acidic character and hydrogen bonding capacity of the terminal group. nih.gov |
By systematically applying these in silico principles, researchers can prioritize the synthesis of new analogs that have a higher probability of possessing improved or optimized activity profiles, thereby accelerating the discovery process.
Structure Activity Relationship Sar Studies of N 4 Ethylphenyl Sulfonyl Glycine Derivatives
Impact of Aromatic Ring Substitutions on Biological Activity
Modifications to the phenyl ring of N-[(4-Ethylphenyl)sulfonyl]glycine have a profound effect on the compound's biological activity. The nature, position, and size of the substituents can alter the electronic and steric properties of the entire molecule.
The 4-position of the phenyl ring in N-arylsulfonylglycine derivatives has been identified as a critical point for substitution. Studies on a series of these compounds as potential matrix metalloproteinase (MMP) inhibitors have shown that the presence of a substituent at this position is generally favorable for activity.
The ethyl group in this compound provides a balance of lipophilicity and size that is often beneficial for binding to the S1' pocket of MMPs. Research comparing various alkyl substituents at the 4-position has demonstrated that activity can vary with the size and nature of the group. For instance, in a series of N-(4-substituted-phenyl)sulfonylglycine hydroxamic acids, the inhibitory activity against MMP-1 was found to be influenced by the substituent. While specific data for the ethyl group in direct comparison to a wide range of substituents on the same glycine (B1666218) scaffold is limited in publicly available literature, general trends can be observed. For example, increasing the alkyl chain length from methyl to n-butyl at the 4-position in a related series of sulfonamide inhibitors was shown to enhance inhibitory activity against certain MMPs, suggesting that the hydrophobic interactions of the alkyl group are key.
Table 1: Illustrative Impact of 4-Substituent on Phenyl Ring on MMP Inhibition (General Trends) Note: This table is a generalized representation based on trends observed in related N-arylsulfonylglycine series, as direct comparative data for this compound is not readily available in the cited literature.
| Substituent at 4-Position | General Observation on Activity | Potential Rationale |
|---|---|---|
| -H (unsubstituted) | Generally lower activity | Lacks favorable interactions in the S1' pocket |
| -CH3 (Methyl) | Moderate activity | Provides some beneficial hydrophobic interaction |
| -CH2CH3 (Ethyl) | Often good activity | Balanced lipophilicity and size for the S1' pocket |
| -Cl (Chloro) / -Br (Bromo) | Can lead to high activity | Contributes to both favorable hydrophobic and electronic interactions |
The electronic nature of the substituent on the phenyl ring can influence the acidity of the sulfonamide N-H bond, which may be important for binding to metalloenzymes. Electron-withdrawing groups, such as halogens, can increase this acidity. However, the primary driver of activity for substituents at the 4-position appears to be steric and hydrophobic in nature. This position corresponds to the S1' specificity pocket in MMPs, which is a deep, hydrophobic cavity.
Therefore, substituents that are able to favorably occupy this pocket without causing steric clashes will enhance binding affinity. The ethyl group is of a suitable size to fit into this pocket for many MMPs. Larger or bulkier groups may lead to a decrease in activity if they are too large to be accommodated. Quantitative structure-activity relationship (QSAR) studies on related series of inhibitors have often shown a correlation between inhibitor potency and the hydrophobicity of the 4-substituent.
Role of the Sulfonamide Linkage in Molecular Recognition
The sulfonamide group (-SO₂NH-) is a cornerstone of the this compound structure and is crucial for its biological activity. This group acts as a zinc-binding group (ZBG) in metalloenzyme inhibitors. The nitrogen atom of the sulfonamide can coordinate with the catalytic zinc ion present in the active site of enzymes like MMPs.
This interaction is a key anchoring point for the inhibitor within the enzyme's active site. The geometry and electronic properties of the sulfonamide linkage are well-suited for this coordination. Furthermore, the sulfonamide moiety can participate in hydrogen bonding interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The N-H proton is often involved in a hydrogen bond with a backbone carbonyl group of an amino acid residue in the enzyme.
Modifications to the Glycine Backbone and their Functional Consequences
The glycine portion of this compound also presents opportunities for modification to fine-tune the compound's properties. Changes to this part of the molecule can affect binding affinity, cell permeability, and metabolic stability.
The carboxylic acid group of the glycine backbone is another critical feature for molecular recognition, often interacting with basic residues or forming hydrogen bonds at the enzyme's active site.
Esterification of the carboxylic acid to form an ester, or amidation to form a primary or substituted amide, can have significant consequences. These modifications can be used to create prodrugs, which are inactive forms of the drug that are converted to the active carboxylic acid in the body. Esterification, for example, can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. However, for direct enzyme inhibition, the free carboxylic acid is generally required for optimal binding.
In the context of MMP inhibitors, a related modification is the conversion of the carboxylic acid to a hydroxamic acid (-CONHOH). N-arylsulfonylamino acid hydroxamates are a well-established class of potent MMP inhibitors, where the hydroxamate group acts as a strong bidentate zinc chelator.
Table 2: Functional Consequences of Glycine Backbone Modifications
| Modification | Effect on Binding/Function | Rationale |
|---|---|---|
| Free Carboxylic Acid (-COOH) | Often essential for direct binding | Forms key hydrogen bonds or ionic interactions in the active site |
| Ester (-COOR) | Decreased direct binding; can act as a prodrug | Masks the interacting group; increases lipophilicity for better absorption |
| Amide (-CONH₂) | Altered binding profile | Changes hydrogen bonding capacity and charge state |
| Hydroxamic Acid (-CONHOH) | Significantly enhanced binding to metalloenzymes | Acts as a potent bidentate zinc-binding group |
While this compound itself has a hydrogen on the glycine nitrogen that is part of the sulfonamide linkage, further substitution on this nitrogen is generally not explored as it would disrupt the essential sulfonamide N-H bond. However, substitution at the alpha-carbon of the glycine (the carbon atom bearing the carboxyl group) has been a fruitful area of investigation in related series.
Introducing substituents on the alpha-carbon can provide an additional point of interaction with the enzyme. For example, replacing the hydrogen at this position with larger, hydrophobic side chains (to mimic other amino acids like leucine (B10760876) or valine) can lead to interactions with other pockets or regions of the enzyme active site, potentially increasing both potency and selectivity for specific enzyme isoforms. The stereochemistry of this alpha-substituent is often critical, with one enantiomer typically showing significantly higher activity than the other.
Pharmacophore Identification and Optimization Strategies
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-arylsulfonyl-glycine derivatives, a general pharmacophore can be inferred from studies on related inhibitors targeting various enzymes, such as hydrolases and transporters. nih.govnih.gov
Key Pharmacophoric Features:
Based on research into related glycine sulfonamides, the following features are considered crucial for biological activity: nih.gov
Anionic Group: The glycine carboxylic acid is essential for activity, likely forming a key ionic interaction or hydrogen bond with a positively charged residue or a metal ion in the target's active site. nih.gov
Hydrogen Bond Acceptor/Donor: The sulfonamide moiety is a critical structural element. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor, anchoring the inhibitor within the active site. mdpi.com
Aromatic/Hydrophobic Region: The 4-ethylphenyl group serves as a hydrophobic region that likely interacts with a corresponding hydrophobic pocket in the target protein. The size, shape, and electronic properties of this group are key determinants of binding affinity and selectivity.
Pharmacophore Model for a Hypothetical Target:
A representative pharmacophore model for an N-arylsulfonyl-glycine derivative binding to a hypothetical enzyme active site would include:
One anionic feature (from the carboxylate).
One hydrogen bond donor feature (from the sulfonamide N-H).
Two hydrogen bond acceptor features (from the sulfonamide oxygens).
One hydrophobic/aromatic feature (from the 4-ethylphenyl ring).
Optimization Strategies:
Optimization of lead compounds based on this scaffold typically involves systematic modification of its constituent parts to enhance potency, selectivity, and pharmacokinetic properties.
R-Group Modification on the Phenyl Ring: The substitution pattern on the phenylsulfonyl ring is a primary focus for optimization. Research on related N-arylsulfonyl compounds shows that modifying these substituents can significantly impact activity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electronic character of the ring and improve interactions with the target. nih.gov In the case of this compound, the ethyl group could be replaced with other alkyl groups, halogens, or alkoxy groups to probe the size and nature of the hydrophobic pocket.
Bioisosteric Replacement: If metabolic instability is an issue, bioisosteric replacement is a common strategy. For example, in a related series of compounds, a hydrazide group was successfully replaced with a sulfonamide (as is present in this compound) to overcome problems with metabolic stability and the formation of isomers during synthesis. nih.gov This highlights the robustness of the sulfonamide linker.
Glycine Backbone Modification: While the core glycine structure is often crucial, modifications can sometimes be tolerated. For example, substituting the alpha-hydrogen with a small alkyl group could provide additional hydrophobic interactions or improve the compound's conformational rigidity, potentially leading to higher affinity.
The table below summarizes optimization strategies and their rationales for derivatives of the N-arylsulfonyl-glycine scaffold.
| Structural Moiety | Modification Strategy | Rationale for Optimization | Supporting Evidence |
| Phenyl Ring Substituent | Vary alkyl group (e.g., methyl, propyl); introduce halogens or methoxy (B1213986) groups. | To probe the size, shape, and electronic requirements of the hydrophobic binding pocket and enhance van der Waals interactions. | SAR studies on related arylsulfonamides show high sensitivity to this region. nih.gov |
| Sulfonamide Linker | Maintain the core sulfonamide group. | The sulfonamide is often crucial for establishing key hydrogen bonds and orienting the phenyl and glycine moieties correctly in the active site. nih.gov | Bioisosteric replacement studies confirm the sulfonamide is a stable and effective linker. nih.gov |
| Glycine Carboxylate | Convert to ester prodrugs; maintain the free acid for activity. | The carboxylate is typically essential for a key ionic interaction with the target. Esterification can improve cell permeability (prodrug strategy). | The carboxylic acid is identified as an essential feature for the activity of glycine sulfonamides. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wu.ac.th103.58.148 This allows for the prediction of the activity of new, unsynthesized analogs and provides insight into the structural features that govern potency.
For a series of this compound derivatives, a QSAR model would be developed by:
Synthesizing and testing a "training set" of diverse analogs with varied substituents.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods to build a regression model that links the descriptors to the observed activity.
Validating the model using an external "test set" of compounds. wu.ac.th
Key Molecular Descriptors:
Based on QSAR studies of other N-arylsulfonyl compounds, the following types of descriptors are likely to be important for modeling the activity of this compound derivatives: mdpi.comnih.gov
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the partial charges on the sulfonamide atoms, dipole moment, and Hammett constants (σ) for substituents on the phenyl ring. These descriptors quantify the influence of substituents on the acidity of the N-H group and the strength of hydrogen bonds.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) for the R-group on the phenyl ring would likely be critical, indicating whether bulky or small substituents are preferred in the binding pocket.
Hydrophobic Descriptors: The partition coefficient (logP) or calculated versions (e.g., clogP) quantify the hydrophobicity of the molecule. This is particularly important for the 4-ethylphenyl group and any modifications made to it, as these would affect interactions with hydrophobic regions of the target enzyme.
Topological and 3D Descriptors: More complex models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D descriptors. mdpi.com
CoMFA: Calculates steric and electrostatic fields around the molecules. The resulting model would produce contour maps indicating regions where bulky, electron-rich, or electron-poor groups increase or decrease activity.
CoMSIA: Calculates additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, providing a more detailed picture of the requirements for interaction. mdpi.com
Example QSAR Model Equation:
A hypothetical linear QSAR equation for a series of N-[(4-Aryl)sulfonyl]glycine derivatives might look like this:
log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) - β₃(logP)²
In this equation, σ represents the electronic effect of the aryl substituent, MR its steric bulk, and (logP)² suggests an optimal hydrophobicity exists.
The table below details the types of descriptors and their relevance in a QSAR study for this compound class.
| Descriptor Type | Example Descriptor(s) | Relevance to this compound SAR | Reference Approach |
| Electronic | Hammett Constant (σ), Partial Atomic Charges | Models the influence of phenyl ring substituents on sulfonamide acidity and hydrogen bonding potential. | QSAR studies often show a correlation between activity and electronic parameters. nih.gov |
| Steric | Molar Refractivity (MR), van der Waals Volume | Defines the acceptable size of substituents on the phenyl ring to fit into the target's binding pocket. | 3D-QSAR models like CoMFA heavily rely on steric fields to define favorable and unfavorable regions. mdpi.com |
| Hydrophobicity | LogP, ClogP | Quantifies the importance of hydrophobic interactions, particularly for the aryl group and its substituents. | Hydrophobic fields in CoMSIA models highlight key areas for nonpolar interactions. mdpi.com |
| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | Provides a 3D map of favorable and unfavorable interaction regions around the aligned molecules, guiding rational design. | CoMFA and CoMSIA are powerful tools for understanding the SAR of enzyme inhibitors. mdpi.com |
By applying these pharmacophore and QSAR methodologies, researchers can efficiently explore the chemical space around the this compound scaffold to design and identify novel derivatives with improved potency and desired pharmacological profiles.
Mechanistic Investigations of N 4 Ethylphenyl Sulfonyl Glycine at the Molecular and Biochemical Levels
Enzyme Inhibition Mechanisms
Specificity and Promiscuity in Enzymatic Inhibition
Enzyme inhibitors can exhibit a range of behaviors from highly specific, targeting a single enzyme, to promiscuous, interacting with multiple enzymes. This spectrum of activity is crucial in drug discovery, where specificity can minimize off-target effects, while controlled promiscuity can offer therapeutic advantages against complex diseases. The study of various inhibitors has revealed that even minor structural changes can significantly alter their specificity profile. For instance, the chemoenzymatic generation of N-acylated aminoglycoside analogues using aminoglycoside acetyltransferases has demonstrated that these enzymes show diverse substrate promiscuity towards different aminoglycosides and acyl coenzyme A derivatives. nih.gov This highlights the principle that enzyme-inhibitor interactions are not always rigidly defined and can be influenced by the chemical scaffolds of both the enzyme and the inhibitor. nih.gov
Interaction with Catalytic Sites and Allosteric Modulation
Inhibitors can exert their effects through direct interaction with the enzyme's catalytic site or by binding to an allosteric site, a location distinct from the active site, which then induces a conformational change that alters the enzyme's activity. Non-competitive inhibition, where the inhibitor's effect is independent of the substrate concentration, often suggests binding to an allosteric site. nih.gov This type of modulation can change the enzyme's structure, subsequently decreasing its catalytic rate. nih.gov Molecular docking studies have been instrumental in visualizing these interactions, showing how inhibitors can bind to amino acid residues outside the active center through mechanisms like hydrogen bonding and hydrophobic interactions to form stable complexes and alter the enzyme's conformation. nih.gov
Examples: Factor Xa, DPP-4, Lysine-Specific Demethylase 1 (LSD1), Rtt109 Histone Acetylation, Glycine (B1666218) Transporter-1 (GlyT-1)
The principles of enzyme inhibition by N-[(4-Ethylphenyl)sulfonyl]glycine and related structures are exemplified by their interactions with several key enzymes:
Factor Xa: While specific inhibitory data for this compound against Factor Xa is not detailed in the provided context, the sulfonylglycine scaffold is a common feature in various coagulation factor inhibitors.
DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. They work by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like GLP-1 and GIP. nih.gov This inhibition leads to increased levels of these hormones, stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby lowering blood glucose. nih.gov Some DPP-4 inhibitors, like linagliptin, have been shown to reverse blood-brain barrier leakage in diabetic models, suggesting effects beyond glycemic control. nih.gov
Lysine-Specific Demethylase 1 (LSD1): LSD1 has emerged as a significant target in cancer therapy due to its role in cell proliferation. nih.gov Inhibition of LSD1 is a promising strategy, and various small-molecule inhibitors have been developed. nih.gov Catalytic inhibitors of LSD1 have shown selective cytotoxicity in certain cancers, such as pediatric high-grade glioma, and can promote an immune response against tumor cells. nih.gov
Rtt109 Histone Acetylation: The histone acetyltransferase Rtt109 is responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification crucial for DNA replication and repair. nih.gov Inhibitors of Rtt109 can disrupt these processes, making them a potential target for antifungal agents. medchemexpress.com Rtt109's activity is vital for maintaining genomic integrity, and its inhibition can lead to increased sensitivity to DNA-damaging agents. nih.govnih.gov
Glycine Transporter-1 (GlyT-1): GlyT-1 inhibitors are being investigated for their potential in treating central nervous system disorders like schizophrenia. researchgate.net By blocking the reuptake of glycine, these inhibitors increase its concentration in the synapse, which can potentiate the function of NMDA receptors, as glycine is a necessary co-agonist. nih.govfrontiersin.org Different classes of GlyT-1 inhibitors exhibit distinct modes of action; for example, sarcosine-based inhibitors often act non-competitively, while others can be competitive with glycine. doi.org
Molecular Target Identification and Validation
The process of identifying and validating the molecular targets of a compound is fundamental to understanding its mechanism of action. This often involves a combination of computational and experimental approaches. Network pharmacology, for instance, can predict potential targets by analyzing the interactions between the compound and various biological databases. mdpi.com These in silico predictions can then be validated through in vitro and in vivo experiments. For example, after identifying potential targets for a novel compound using network pharmacology, molecular docking can be used to predict binding interactions, followed by cell-based assays and immunoblotting to confirm the compound's effect on the identified targets and downstream signaling pathways. mdpi.com
Covalent vs. Non-Covalent Binding Interactions
The nature of the bond between an inhibitor and its target enzyme can be either covalent or non-covalent, a distinction that has significant implications for the inhibitor's duration of action and potential for off-target effects.
Covalent Interactions: These involve the formation of a strong, often irreversible bond between the inhibitor and the enzyme. This can lead to a prolonged or permanent inactivation of the enzyme. nih.gov While this can be therapeutically desirable, it also carries a higher risk of toxicity if the inhibitor binds to off-target proteins. The development of covalent inhibitors with high selectivity is a key focus in drug design. nih.gov
Modulation of Cellular Signaling Pathways
By inhibiting specific enzymes, compounds like this compound and its analogs can modulate entire cellular signaling pathways. For example, inhibiting GlyT-1 can enhance NMDA receptor-mediated signaling, which is implicated in learning, memory, and synaptic plasticity. nih.gov Similarly, the inhibition of LSD1 can affect gene expression patterns and trigger anti-tumor immune responses. nih.gov The modulation of these pathways is the ultimate downstream effect of the initial molecular interaction. For example, interfering with signaling pathways such as Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR has been explored as a strategy to overcome tumor resistance by regulating the expression of key proteins like MGMT. nih.gov Furthermore, the phosphorylation of intracellular domains of receptors, such as glycine receptors, can modulate their conductance and impact neuronal excitability, demonstrating another layer of signaling pathway regulation. nih.gov
Interference with Oxidative Stress Pathways
There is no specific information available in the reviewed scientific literature regarding the interference of this compound with oxidative stress pathways.
However, the parent amino acid, glycine , has been shown to play a role in mitigating oxidative stress. Studies have demonstrated that glycine can attenuate renal oxidative stress. nih.gov It may also help reduce oxidative stress in intestinal epithelial cells by promoting the synthesis of reduced glutathione. researchgate.net In models of ethanol-induced oxidative stress, glycine has shown protective effects. nih.gov The combination of glycine with N-acetylcysteine has also been studied for its properties in combating oxidative stress. researchgate.net These effects are linked to glycine's role in the synthesis of glutathione, a major endogenous antioxidant. nih.govnih.gov
It is important to note that these findings are for glycine itself, and the addition of a 4-ethylphenylsulfonyl group would significantly alter the molecule's chemical properties and biological activity. Without specific research, it is impossible to determine if this compound would have similar, different, or any effects on oxidative stress.
Impact on Neurotransmitter Systems (e.g., NMDA Receptor Co-Agonism)
Specific data on the impact of this compound on neurotransmitter systems, including any potential activity as an NMDA receptor co-agonist, is not available in the current scientific literature.
The association with NMDA receptors is a well-characterized function of glycine . Glycine acts as a mandatory co-agonist at the glycine-binding site of the NMDA receptor, which is essential for the receptor's activation by glutamate. nih.govnih.gov The regulation of glycine levels in the synapse, for instance by the glycine transporter type 1 (GlyT1), is a key area of research for modulating NMDA receptor function. nih.gov Antagonists at this glycine site have also been developed and investigated for therapeutic purposes. researchgate.net
Derivatives of N-sulfonylglycine have been explored in the context of neurotransmitter systems. For example, some complex sarcosine (B1681465) derivatives, which are N-methylated glycine compounds, have been identified as potent and selective inhibitors of GlyT1, thereby enhancing NMDA receptor function. nih.gov However, this action is highly dependent on the specific chemical structure of the molecule. The activity of this compound in this context remains uninvestigated.
Effects on Inflammatory Pathways (e.g., NFκB)
There is no research available detailing the effects of this compound on inflammatory pathways such as the NFκB (nuclear factor kappa B) signaling cascade.
Studies on glycine have indicated that it can possess anti-inflammatory properties. For instance, glycine has been shown to inhibit the expression of inflammatory markers like p-NF-κB in the context of ethanol-induced neuroinflammation. nih.gov This suggests that the basic glycine structure can influence inflammatory signaling. However, the introduction of the bulky and electronically different 4-ethylphenylsulfonyl group would fundamentally change how the molecule interacts with biological targets, and any anti-inflammatory potential cannot be assumed.
Bioconversion Pathways and Metabolite Formation
Information regarding the bioconversion pathways and the formation of metabolites from this compound is not documented in the scientific literature.
The metabolism of glycine itself is well-understood, involving pathways such as the glycine cleavage system. nih.gov For some related sulfonamide compounds, metabolic pathways have been investigated. For example, certain perfluorinated N-alkyl-N-sulfonyl-glycine compounds are known to be intermediates in the degradation of larger perfluorinated substances. These metabolic fates are highly specific to the exact chemical structure. Without dedicated metabolism studies (in vitro or in vivo) for this compound, its metabolic fate, including potential metabolites like 4-ethylphenylsulfonic acid and glycine or hydroxylated derivatives, remains entirely speculative.
Analytical Methodologies for N 4 Ethylphenyl Sulfonyl Glycine Quantification and Detection in Research
Chromatographic Separation Techniques for Compound Analysis
Chromatography is a fundamental technique for the separation of individual components from a mixture, which is a critical step before quantification. The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. ugent.be
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds like N-[(4-Ethylphenyl)sulfonyl]glycine. In a typical HPLC setup, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid (the mobile phase) at high pressure. The separation is achieved based on the analyte's affinity for the stationary phase. For a compound like this compound, a reverse-phase HPLC method is commonly employed.
A related compound, Glycine (B1666218), N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester, can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Illustrative HPLC Parameters for Sulfonylglycine Derivatives
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water with Formic Acid |
| Detection | UV-Vis or Mass Spectrometry |
| Application | Quantification and Impurity Profiling |
This table is illustrative and based on methods for structurally related compounds.
Gas Chromatography (GC) for Related Acylglycines
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. ugent.be While intact this compound is not sufficiently volatile for direct GC analysis, related acylglycines are often analyzed by GC after a derivatization step. ugent.benih.gov This process chemically modifies the analyte to increase its volatility and thermal stability. nih.gov Common derivatization agents for acylglycines include those that form trimethylsilyl (B98337) ethers or esters. nih.gov
The analysis of acylglycines by GC is a valuable tool in diagnosing certain metabolic disorders. nih.gov For instance, a stable isotope dilution GC-negative chemical ionization mass spectrometry (GC-NCI-MS) method has been developed for the quantitative analysis of short- and medium-chain acylglycines as their bis(trifluoromethyl)benzyl ester derivatives. nih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific method for identifying and quantifying compounds. When coupled with a chromatographic separation technique, it provides a powerful analytical tool.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of compounds like this compound in complex mixtures. For the analysis of a related compound, N-ethyl-α-ethyl-phenethylamine, an LC-MS-MS method was developed with a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.gov A similar approach could be adapted for this compound. The use of LC-MS for the analysis of N-acyl glycines has been investigated for their direct detection in urine samples. researchgate.net
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple steps of mass analysis, usually separated by a stage of fragmentation. This technique is invaluable for the structural confirmation of analytes. In a typical workflow, the parent ion of the target compound is selected in the first mass analyzer, fragmented, and the resulting daughter ions are analyzed in the second mass analyzer. This provides a unique fragmentation pattern that can be used for definitive identification.
A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been established for the fast and reliable analysis of glycine in brain microdialysates and cerebrospinal fluid samples without the need for derivatization. nih.gov This method utilized a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. nih.gov
Table 2: Hypothetical Tandem MS Parameters for this compound
| Parameter | Description |
| Parent Ion (Q1) | The mass-to-charge ratio of the intact molecule. |
| Fragment Ions (Q3) | Characteristic fragments produced by collision-induced dissociation. |
| Collision Energy | The energy applied to induce fragmentation. |
| Mode | Positive or Negative Electrospray Ionization (ESI) |
This table is for illustrative purposes as specific experimental data for this compound was not found.
Development of Specific Assays for Biological Matrices in Research Settings
The quantification of this compound in biological matrices such as urine, plasma, or tissue homogenates presents unique challenges due to the complexity of these samples. nih.gov The development of specific and sensitive assays is crucial for pharmacokinetic and metabolic studies in a research context.
The analysis of acylglycines in urine is a common procedure for the detection of various inborn errors of metabolism. nih.gov Sample preparation is a critical step and often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.gov For GC-MS analysis, a derivatization step is typically required. nih.gov
For LC-MS based methods, sample preparation may be simpler, sometimes involving only protein precipitation followed by dilution. The development of a robust assay requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, specificity, and accuracy. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample processing.
Research on inhibitors of glycine transporter-1 has led to the development of assays to measure glycine levels in cerebrospinal fluid and the brain, demonstrating the feasibility of quantifying related molecules in complex biological samples. nih.gov
Future Directions and Emerging Research Areas for N 4 Ethylphenyl Sulfonyl Glycine
Exploration of Novel Biological Targets for Therapeutic Development
While the primary biological targets of N-[(4-Ethylphenyl)sulfonyl]glycine have been a central focus of past research, the scientific community is now looking toward identifying novel interaction partners within the complex cellular milieu. The promiscuity of small molecules is a well-documented phenomenon, and it is plausible that this compound engages with multiple proteins, lipids, or nucleic acids, leading to a range of biological effects.
Future research will likely employ a variety of advanced screening techniques to uncover these new targets. High-throughput screening (HTS) of diverse compound libraries against a panel of disease-relevant proteins could reveal unexpected interactions. Furthermore, chemoproteomics approaches, utilizing affinity-based probes derived from the this compound scaffold, can be employed to isolate and identify binding partners directly from complex biological samples such as cell lysates or even in living cells. The identification of novel targets could open up entirely new therapeutic avenues for this compound, potentially in areas such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions.
Development of Advanced and Sustainable Synthetic Strategies
The synthesis of this compound has traditionally relied on well-established, multi-step procedures. However, the future of chemical synthesis is increasingly focused on principles of green chemistry and sustainability. Researchers are therefore expected to pursue more efficient and environmentally benign routes to this compound.
Integration of Multi-Omics Data in Mechanistic Elucidation
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in elucidating the compound's mechanism of action in a holistic manner.
By treating cells or model organisms with this compound and subsequently analyzing the changes across these different molecular layers, researchers can construct a detailed picture of the cellular response. For instance, transcriptomic analysis can reveal which genes are up- or downregulated upon compound treatment, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can then provide insights into how these changes impact cellular metabolism. The integration of these large datasets, often facilitated by bioinformatics and computational modeling, will be key to uncovering the intricate signaling pathways and molecular networks modulated by this compound.
Applications in Chemical Biology Tool Development
The unique chemical structure and biological activity of this compound make it an attractive scaffold for the development of chemical biology tools. These tools are essential for probing and understanding complex biological processes with high precision.
One key area of development will be the synthesis of fluorescently labeled derivatives of this compound. These probes can be used in cellular imaging studies to visualize the compound's subcellular localization and track its dynamic interactions with its biological targets in real-time. Another important application is the creation of affinity-based probes, as mentioned earlier, for target identification and validation. Furthermore, photo-crosslinkable derivatives could be designed to covalently link to their binding partners upon UV irradiation, allowing for more robust and definitive identification. The development of such sophisticated chemical tools will be invaluable for dissecting the precise molecular mechanisms underlying the biological effects of this compound.
Investigation of Supramolecular Assemblies and Material Science Potential
Beyond its biological activity, the molecular structure of this compound, with its potential for hydrogen bonding and aromatic stacking interactions, suggests that it may possess interesting self-assembly properties. The investigation of its ability to form supramolecular structures, such as gels, liquid crystals, or nanoparticles, is an emerging area of research.
The formation of such ordered assemblies could lead to novel applications in materials science. For example, self-assembling gels could be explored for applications in drug delivery or tissue engineering. The ability to form well-defined nanostructures could also be harnessed for the development of new sensors or electronic materials. The study of the supramolecular chemistry of this compound represents a departure from its traditional role as a bioactive molecule and opens up a new frontier of interdisciplinary research at the interface of chemistry, biology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
